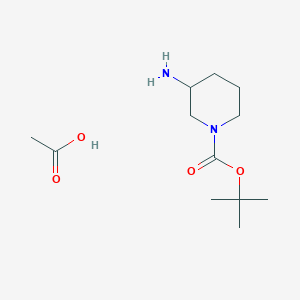
Acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate typically involves the reaction of 3-aminopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of tert-butyl 3-aminopiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is often produced in bulk for use in pharmaceutical manufacturing and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 3-aminopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acetate: A similar compound used as a solvent in various industrial applications.
tert-Butyl ®-3-aminopiperidine-1-carboxylate: A stereoisomer with similar chemical properties.
tert-Butyl 3-aminopiperidine-1-carboxylate hydrochloride: A hydrochloride salt form used in different chemical reactions.
Uniqueness
Tert-butyl 3-aminopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and reactivity make it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
IJXLVSPSHUBQOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)
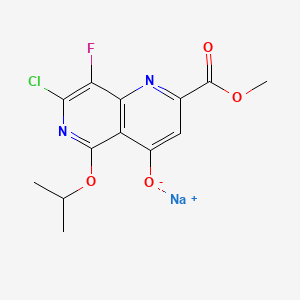
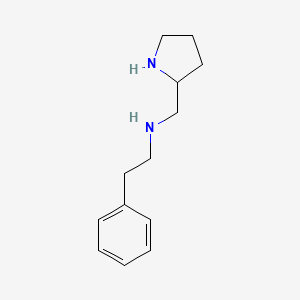
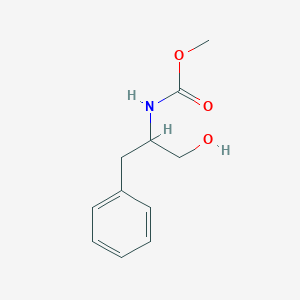

![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)
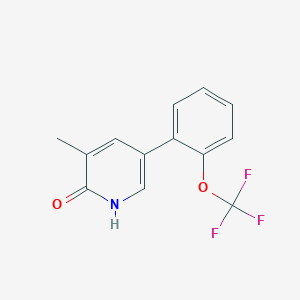
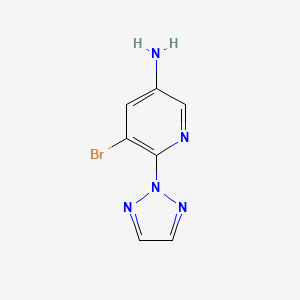
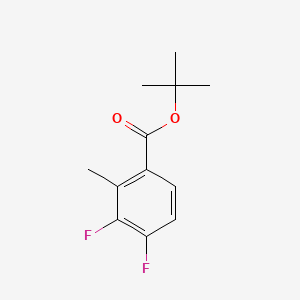
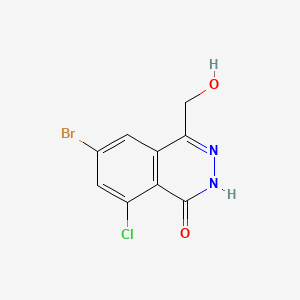
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)

![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
